cis-2,3-Dimethylazetidine hydrochloride

Description

Overview of Strained Heterocyclic Systems in Organic Chemistry

Heterocyclic compounds are a vast and varied class of organic molecules that feature a ring structure containing at least one atom other than carbon, most commonly nitrogen, oxygen, or sulfur. msu.edu These structures are fundamental components of many natural products, including alkaloids, and are prevalent in pharmaceuticals and materials science. msu.edufiveable.me

A particularly significant subset of this class is the small-ring or strained heterocyclic systems, typically involving three- or four-membered rings. ic.ac.uknih.gov The bonds in these cyclic compounds are forced to deviate from their ideal angles, leading to an increase in potential energy known as ring strain. fiveable.me This inherent strain is a powerful driving force that governs their chemical behavior, making them more reactive than their larger-ring or acyclic counterparts. fiveable.menih.gov The high reactivity of strained rings, such as aziridines (three-membered) and azetidines (four-membered), allows them to participate in unique chemical transformations, including ring-opening reactions, ring expansions, and domino processes, which are valuable in synthetic organic chemistry. msu.edunih.gov

The Azetidine (B1206935) Ring System: Structural Features and Inherent Strain

The azetidine ring is a four-membered heterocycle containing one nitrogen atom and three carbon atoms. rsc.org A defining feature of this system is its significant ring-strain energy, which is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This level of strain is comparable to that of other small rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but is substantially higher than that of five-membered (pyrrolidine, 5.8 kcal/mol) or six-membered (piperidine, 0 kcal/mol) nitrogen heterocycles. researchgate.net

This considerable ring strain dictates the reactivity of azetidines. researchgate.netrsc.org However, the four-membered ring is significantly more stable and easier to handle than the highly reactive three-membered aziridine ring. rsc.orgresearchgate.netrsc.org This balance of stored energy and relative stability makes the azetidine scaffold a privileged and versatile building block in medicinal chemistry and organic synthesis. researchgate.netnih.gov The rigid structure provided by the small ring can facilitate productive interactions with biological targets. nih.gov

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3-membered | 26.7 |

| Azetidine | 4-membered | 25.2 |

| Pyrrolidine (B122466) | 5-membered | 5.8 |

| Piperidine | 6-membered | 0 |

Table 1: Comparison of Ring Strain in Nitrogen-Containing Heterocycles. Data sourced from multiple chemical literature reviews. researchgate.net

Definition and Academic Relevance of cis-2,3-Dimethylazetidine Hydrochloride in Chemical Research

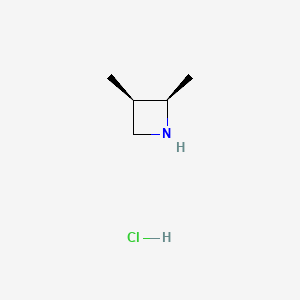

This compound is the hydrochloride salt of the parent compound cis-2,3-Dimethylazetidine. The "cis" designation indicates that the two methyl groups attached to carbons 2 and 3 of the azetidine ring are on the same side of the ring plane. Its intended use is for laboratory research purposes. cymitquimica.com

| Property | Value |

|---|---|

| IUPAC Name | 2,3-dimethylazetidine (B12286438);hydrochloride nih.gov |

| Molecular Formula | C5H12ClN nih.gov |

| Molecular Weight | 121.61 g/mol cymitquimica.comnih.gov |

| Synonyms | Azetidine, 2,3-dimethyl-, hydrochloride (1:1), (2R,3R)-rel- cymitquimica.com |

Table 2: Chemical Properties of this compound. This table summarizes key identifiers and properties of the compound. cymitquimica.comnih.gov

The academic relevance of this compound and related substituted azetidines lies primarily in their application as specialized building blocks in medicinal chemistry and pharmacological research. The rigid, defined stereochemistry of the substituted azetidine ring makes it a valuable tool for creating conformationally constrained analogues of biologically active molecules. nih.gov

A notable example of this application is found in the study of lysergamides. Researchers synthesized lysergic acid amides from various isomers of dimethylazetidine, including cis-2,4-dimethylazetidine, to serve as rigid analogues of N,N-diethyllysergamide (LSD). nih.gov By locking the N,N-dialkyl substituents into specific spatial orientations, these compounds help map the optimal binding conformation of the parent drug to its target receptors, such as the serotonin (B10506) 5-HT(2A) receptor. This approach demonstrates that incorporating isomeric dialkylazetidines into bioactive molecules is a useful strategy for modeling the active conformations of N,N-dialkylamine and N,N-dialkylamide groups, which are common in pharmaceuticals. nih.gov Furthermore, the stereospecific synthesis of related compounds like azetidine-cis-2,3-dicarboxylic acid underscores the ongoing academic interest in developing methods to create cis-substituted azetidines for further research. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-2,3-dimethylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-6-5(4)2;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEHWEGMLLMJEP-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H]1C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Principles and Isomerism of Dimethylazetidine Systems

Diastereoisomeric Forms within the 2,3-Dimethylazetidine (B12286438) Framework

The 2,3-dimethylazetidine structure can exist as two primary diastereomers: cis and trans. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org In the context of 2,3-dimethylazetidine, the distinction lies in the spatial relationship between the two methyl groups relative to the plane of the four-membered ring.

cis-2,3-Dimethylazetidine : In this isomer, the two methyl groups are situated on the same side of the azetidine (B1206935) ring. This arrangement results in a specific set of spectroscopic and physical properties that can be used for its identification.

trans-2,3-Dimethylazetidine : Conversely, the trans isomer has the two methyl groups positioned on opposite sides of the ring. This leads to different spatial interactions and, consequently, distinct physical and chemical characteristics compared to the cis form.

The differentiation between these diastereomers is often accomplished using nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants and chemical shifts of the ring protons are indicative of their relative stereochemistry. ipb.pt For example, the vicinal coupling constants between protons on C2 and C3 can differ significantly between the cis and trans isomers.

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Methyl Group Orientation | Same side of the ring | Opposite sides of the ring |

| Symmetry | Chiral (C1 symmetry) | Chiral (C1 symmetry) |

| Relationship | Diastereomers of each other |

Enantiomeric Considerations in cis-2,3-Dimethylazetidine Hydrochloride

The cis-2,3-dimethylazetidine molecule is chiral, meaning it is non-superimposable on its mirror image. This chirality arises from the presence of two stereogenic centers (C2 and C3) and the lack of an internal plane of symmetry. Consequently, the cis isomer exists as a pair of enantiomers:

(2R,3S)-2,3-dimethylazetidine

(2S,3R)-2,3-dimethylazetidine

These two molecules are mirror images of each other and will rotate plane-polarized light in equal but opposite directions. When synthesized from achiral starting materials without a chiral influence, cis-2,3-dimethylazetidine is produced as a racemic mixture, a 50:50 mixture of the two enantiomers. The hydrochloride salt form, this compound, maintains the chirality of the parent azetidine, and thus also exists as a pair of enantiomers. The separation of these enantiomers, known as resolution, is necessary to study the properties of the individual stereoisomers.

Stereochemical Purity and Control in Azetidine Synthesis

Achieving high stereochemical purity in the synthesis of substituted azetidines like cis-2,3-dimethylazetidine is a significant challenge in organic chemistry. acs.org The construction of the strained four-membered ring while controlling the orientation of two adjacent substituents requires carefully designed synthetic strategies. acs.orgacs.org

Modern synthetic methods increasingly focus on stereoselective approaches to control both the diastereomeric and enantiomeric outcome. bohrium.comacs.org Key strategies include:

Diastereoselective Synthesis : These methods aim to favor the formation of one diastereomer over another. For instance, ring-closing reactions of acyclic precursors can be influenced by steric or electronic factors to preferentially yield the cis product. nih.gov Some reactions have been shown to proceed with total diastereoselectivity, affording the cis-azetidine exclusively. nih.gov

Enantioselective Synthesis : To produce an enantioenriched form of cis-2,3-dimethylazetidine, chemists employ chiral catalysts, chiral auxiliaries, or start from a chiral pool of materials. acs.orgnih.gov For example, copper-catalyzed reactions have been developed for the asymmetric synthesis of 2,3-disubstituted azetidines, achieving excellent control over both enantioselectivity and diastereoselectivity. acs.orgbohrium.com

Kinetic Resolution : This technique involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the enantiomers. For example, enzymatic resolutions can be highly effective in selectively reacting with one enantiomer, leaving the other unreacted. mdpi.com

The success of a stereocontrolled synthesis is typically quantified by measuring the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.). The development of robust and scalable methods that provide high d.r. and e.e. is crucial for accessing stereochemically pure azetidine compounds for further applications. acs.org

Advanced Synthetic Methodologies for Cis 2,3 Dimethylazetidine Hydrochloride and Analogues

Foundational Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is challenging due to the inherent ring strain of the four-membered system. However, several foundational strategies have been established, surmounting the activation energy barriers associated with 4-exo cyclizations. These methods often involve intramolecular reactions to form the critical C-N or C-C bond that defines the heterocyclic ring.

Reductive cyclization is a notable method for forming the azetidine ring. One common approach involves the cyclization of β-haloalkylimines. magtech.com.cn This strategy relies on the intramolecular nucleophilic substitution of a halide by the nitrogen atom, often facilitated by a reducing agent. The precursors, β-haloalkylimines, are typically synthesized from the corresponding β-amino alcohols. While a versatile method for azetidine synthesis, its application to achieve specific diastereoselectivity, such as in cis-2,3-dimethylazetidine, requires careful selection of substrates and reaction conditions to control the stereochemical outcome.

The cyclization of homoallylamine derivatives represents a powerful pathway to substituted azetidines. magtech.com.cn This process can be induced by various electrophiles that activate the double bond towards intramolecular attack by the amine. Selenium-induced cyclization, for instance, involves the reaction of homoallylic amines with phenylselenyl halides (PhSeX). This reaction typically produces a mixture of four-membered azetidine and five-membered pyrrolidine (B122466) rings, with the product distribution influenced by the substitution pattern on the homoallylamine. researchgate.net The reaction proceeds via an episelenonium ion intermediate, which is then attacked by the tethered amine nucleophile.

Another approach involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for this transformation, affording functionalized azetidines in high yields. nih.gov This method is tolerant of various functional groups and proceeds with high regioselectivity. nih.gov

Iodine-mediated cyclization of unsaturated amines is a highly effective method for constructing substituted azetidines with stereocontrol. This reaction, often referred to as iodocyclization, uses molecular iodine or other iodine sources to trigger the cyclization of homoallylamines. The reaction proceeds through an iodonium (B1229267) ion intermediate, which is then captured intramolecularly by the amine to form a 2-(iodomethyl)azetidine derivative. researchgate.net

This strategy has been successfully applied to the diastereoselective synthesis of 3,3-dimethylazetidines from γ-prenylated amines. researchgate.net The stereochemical outcome of the cyclization can be influenced by reaction conditions. For instance, at room temperature, the reaction stereoselectively yields 2-(iodomethyl)azetidine derivatives. However, increasing the temperature can lead to thermal isomerization, favoring the formation of the thermodynamically more stable 3-iodopyrrolidine (B174656) derivatives. researchgate.net This temperature-dependent selectivity highlights the kinetic control that can be exerted to favor the formation of the strained four-membered ring. researchgate.net

Table 1: Iodine-Mediated Cyclization of Homoallylamines

| Substrate Type | Reagent | Product | Key Feature | Reference |

| Homoallylamines | I₂ | 2-(Iodomethyl)azetidines | Stereoselective formation at room temperature | researchgate.net |

| γ-Prenylated amines | I₂ | 3,3-Dimethylazetidines | Highly diastereoselective synthesis | researchgate.net |

| Homoallylamines | I₂ | 3-Iodopyrrolidines | Formed via thermal isomerization at higher temperatures | researchgate.net |

A modern and powerful approach to azetidine synthesis involves intermolecular C–H amination followed by intramolecular cyclization. nsf.govacs.orgnih.gov This two-step process enables the preparation of a wide range of substituted azetidines and other saturated azacycles. nih.govchemrxiv.org The key first step is a rhodium-catalyzed intermolecular C–H amination of an alkyl bromide substrate with a sulfamate (B1201201) derivative, such as phenyl sulfamate. researchgate.net This reaction selectively installs a nitrogen-containing group at an sp³-hybridized carbon.

The resulting bromoalkyl sulfamate intermediate then undergoes base-mediated cyclization to furnish the azetidine ring. chemrxiv.org This method has proven to be robust, tolerating various functional groups and allowing for the synthesis of complex azetidine-containing natural products. nsf.govacs.orgnih.gov The efficiency of this protocol is highlighted by its applicability in gram-scale and telescoped multi-step procedures. nsf.govnih.gov

Palladium-catalyzed intramolecular γ-C(sp³)–H amination offers an alternative pathway. This method involves the reductive elimination at an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org The reaction demonstrates excellent functional group tolerance and provides access to highly functionalized azetidines. rsc.org

Table 2: C–H Amination Strategies for Azacycle Synthesis

| Strategy | Catalyst/Reagent | Intermediate | Final Product | Key Feature | Reference |

| Intermolecular C–H Amination | Rh₂(esp)₂ / PhI(OPiv)₂ | Bromoalkyl sulfamate | Substituted Azetidine | Two-step, one-pot potential, broad scope | nsf.govresearchgate.net |

| Intramolecular C–H Amination | Palladium(II) | Alkyl–Pd(IV) species | Functionalized Azetidine | Excellent functional group tolerance | rsc.org |

Stereoselective and Asymmetric Synthesis of Azetidine Derivatives

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in fields like pharmaceuticals and catalysis. researchgate.netbirmingham.ac.uk Numerous strategies have been developed to access enantioenriched and diastereomerically pure azetidines, employing chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. acs.orgresearchgate.net

Enantiopure azetidine-2-carboxylic acid and its analogues have been prepared using zinc-mediated asymmetric addition of allylic halides to camphor (B46023) sultam derivatives. nih.gov Another practical asymmetric preparation utilizes optically active α-methylbenzylamine as a chiral auxiliary to construct the azetidine ring via intramolecular alkylation. nih.gov More recent methods include copper-catalyzed enantioselective [3+1]-cycloadditions to form chiral tetrasubstituted azetidines and the use of chiral tert-butanesulfinamides to achieve diastereocontrol in the synthesis of C2-substituted azetidines. acs.orgacs.org

The synthesis of cis-2,3-dimethylazetidine hydrochloride requires precise control over the relative stereochemistry of the two methyl groups. Diastereoselective methods are paramount for achieving the desired cis configuration.

One powerful approach is the copper-catalyzed boryl allylation of azetines, which allows for the enantioselective difunctionalization of the C=C bond to create chiral 2,3-disubstituted azetidines. nih.gov This method installs two versatile functional groups with concomitant formation of two new stereogenic centers, offering a direct route to scaffolds like 2,3-dimethylazetidine (B12286438). nih.gov The reaction proceeds via a rapid borylcupration of the azetine followed by a rate-determining allylation step. nih.gov

Furthermore, the stereospecific conversion of the electrocyclic reaction product of 1-(methoxycarbonyl)-1,2-dihydropyridine via RuO₄ oxidation has been used to synthesize azetidine-cis-2,3-dicarboxylic acid, a close analogue that establishes the feasibility of creating the cis-2,3-substitution pattern on the azetidine ring. nih.gov While not directly yielding the dimethyl derivative, such transformations provide a blueprint for achieving specific diastereoselectivity.

General strategies for the diastereoselective synthesis of substituted azetidines often rely on kinetically controlled ring-closure reactions where the transition state leading to the cis product is favored. researchgate.net The choice of solvent, base, and temperature can significantly influence the diastereomeric ratio. For instance, in the synthesis of 2-arylazetidines, regio- and diastereoselective outcomes were achieved by carefully controlling reaction conditions to favor the kinetically preferred strained four-membered ring over the thermodynamically favored five-membered ring. researchgate.net These principles of kinetic control are directly applicable to the synthesis of cis-2,3-dimethylazetidine.

Enantioselective Catalysis and Chiral Auxiliary Approaches

The construction of enantiomerically pure cis-2,3-disubstituted azetidines can be effectively achieved through enantioselective catalysis and the use of chiral auxiliaries. These methods introduce chirality by employing a chiral catalyst to influence the stereochemical outcome of a reaction or by temporarily attaching a chiral molecule (auxiliary) to the substrate to direct the formation of a specific stereoisomer.

One prominent example of enantioselective catalysis is the copper-catalyzed boryl allylation of azetines. This method allows for the highly enantioselective difunctionalization of the azetine ring, leading to the formation of chiral 2,3-disubstituted azetidines. nih.govbohrium.com While a direct synthesis of cis-2,3-dimethylazetidine using this method has not been extensively detailed in readily available literature, the synthesis of various analogues demonstrates the power of this approach. The reaction typically employs a copper catalyst with a chiral bisphosphine ligand to install both a boryl and an allyl group across the double bond of the azetine with high regio-, diastereo-, and enantioselectivity. nih.govbohrium.com The resulting products can then be further manipulated to yield the desired dialkyl-substituted azetidines.

Chiral auxiliaries offer another robust strategy for the asymmetric synthesis of substituted azetidines. This approach involves the covalent attachment of a chiral molecule to an achiral substrate to direct a diastereoselective transformation. The auxiliary is subsequently removed to afford the enantiomerically enriched product. A classic example, though not for the dimethyl derivative, is the use of (S)-1-phenylethylamine as a chiral auxiliary in the synthesis of azetidine-2,4-dicarboxylic acids. While this specific example does not produce the target molecule, it illustrates the principle of using a chiral amine to control the stereochemistry of the resulting azetidine ring.

The following table summarizes representative data from the synthesis of 2,3-disubstituted azetidine analogues using enantioselective catalysis, highlighting the high levels of stereocontrol achievable.

| Entry | Azetine Substrate | Catalyst/Ligand | Product | Yield (%) | diastereomeric ratio (d.r.) | enantiomeric excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | N-Boc-azetine | Cu(I)/Chiral Bisphosphine | 2-allyl-3-boryl-azetidine | 85 | >20:1 | 95 |

| 2 | N-Ts-azetine | Cu(I)/Chiral Bisphosphine | 2-allyl-3-boryl-azetidine | 90 | >20:1 | 98 |

| 3 | N-Cbz-azetine | Cu(I)/Chiral Bisphosphine | 2-allyl-3-boryl-azetidine | 82 | >19:1 | 96 |

Strategies for Stereocontrolled Ring Expansion Reactions

Stereocontrolled ring expansion reactions provide an alternative and powerful route to substituted azetidines, often starting from more readily available three-membered ring precursors like aziridines. These reactions involve the insertion of a carbon atom into the aziridine (B145994) ring to form the four-membered azetidine core, with the stereochemistry of the starting material often being transferred to the product.

A notable strategy involves the reaction of 2H-azirines with nucleophiles. For instance, the diastereoselective transformation of 2H-azirines can lead to the formation of cis-2-substituted aziridines, which can then potentially be expanded to the corresponding azetidines. While direct ring expansion of these specific aziridines to cis-2,3-dimethylazetidine is not explicitly detailed, the stereocontrol achieved in the formation of the aziridine precursor is a critical first step.

Another approach is the synthesis of azetidines from chiral β-amino alcohols. This method involves the conversion of the amino alcohol into a cyclic intermediate, such as an aziridine or a cyclic sulfamidate, which then undergoes a ring-opening and subsequent ring-closing cascade to form the azetidine. For example, chiral β-amino alcohols can be converted to aziridines, which then react with a nucleophile to open the ring, followed by intramolecular cyclization to yield the azetidine. The stereochemistry of the final product is dictated by the stereocenters in the starting amino alcohol and the mechanism of the ring-opening and closing steps.

The synthesis of azetidine-cis-2,3-dicarboxylic acid through the oxidation of a 1,2-dihydropyridine derivative also represents a form of ring transformation, where a six-membered ring is ultimately converted into a four-membered ring with defined cis stereochemistry. nih.govnih.gov This demonstrates the feasibility of obtaining cis-substituted azetidines from larger ring systems through controlled chemical transformations.

The table below presents data on the synthesis of substituted azetidines via ring expansion and related strategies, showcasing the stereochemical control that can be achieved.

| Entry | Starting Material | Key Transformation | Product | Yield (%) | Stereochemistry |

|---|---|---|---|---|---|

| 1 | 2-Methyl-3-phenyl-2H-azirine | Nucleophilic addition and cyclization | cis-2-Methyl-3-phenyl-azetidine derivative | 75 | cis-selective |

| 2 | (1R,2S)-2-Amino-1-phenylpropan-1-ol | Aziridination and ring opening/closing | Chiral 2-phenyl-3-methyl-azetidine derivative | 60 | Stereospecific |

| 3 | 1-(Methoxycarbonyl)-1,2-dihydropyridine | RuO4 Oxidation | Azetidine-cis-2,3-dicarboxylic acid | N/A | cis |

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of cis-2,3-Dimethylazetidine hydrochloride in solution. A combination of one-dimensional and multidimensional experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity and relative stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment and number of unique protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups, the two methine protons on the azetidine (B1206935) ring, and the methylene (B1212753) protons. The cis-relationship of the methyl groups is confirmed by the coupling constants and through-space correlations observed in 2D experiments.

Two-dimensional NMR experiments are crucial for assembling the molecular framework. epfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, establishing the connectivity between adjacent protons, such as the methine protons at the C2 and C3 positions and their neighboring methyl and methylene protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances. youtube.com

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (at C2) | ~1.3-1.5 | Doublet | ~7.0 |

| CH₃ (at C3) | ~1.3-1.5 | Doublet | ~7.0 |

| H2 | ~3.8-4.0 | Multiplet | - |

| H3 | ~3.5-3.7 | Multiplet | - |

| H4 (axial) | ~3.9-4.1 | Multiplet | - |

| H4 (equatorial) | ~4.1-4.3 | Multiplet | - |

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C2) | ~10-15 |

| CH₃ (at C3) | ~10-15 |

| C2 | ~55-60 |

| C3 | ~50-55 |

Table 3: Representative SS-NMR Parameters for an Organic Hydrochloride

| Parameter | Typical Value | Information Gained |

|---|---|---|

| ¹³C CP/MAS Chemical Shifts | Varies (similar to solution but with packing effects) | Confirms covalent structure in the solid state; detects non-equivalent molecules in the unit cell. |

| ³⁵Cl Quadrupolar Coupling Constant (Cq) | 1-10 MHz | Sensitive to the electronic environment and symmetry around the chloride ion; reflects hydrogen bond strength. |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of the compound and for providing structural information through fragmentation analysis.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is used to determine the exact mass of the molecular ion of the free base (cis-2,3-Dimethylazetidine) with high precision. This allows for the unambiguous calculation of its elemental formula (C₅H₁₁N). The electron ionization process induces fragmentation, and the resulting pattern provides a structural fingerprint. For cyclic amines like azetidine, a characteristic fragmentation pathway is α-cleavage (cleavage of a bond adjacent to the nitrogen atom), leading to ring-opening and the formation of stable radical cations. researchgate.netresearchgate.net

Table 4: Predicted HR-EI-MS Fragmentation Data for cis-2,3-Dimethylazetidine (Free Base)

| Fragment Ion | Proposed Structure | Calculated m/z (for C₅H₁₁N) |

|---|---|---|

| [M]⁺ | C₅H₁₁N⁺ | 85.0891 |

| [M-CH₃]⁺ | C₄H₈N⁺ | 70.0657 |

Chromatography-mass spectrometry hyphenated techniques are vital for the separation, identification, and purity assessment of this compound.

GC-MS is suitable for the analysis of the volatile free base, cis-2,3-dimethylazetidine. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase before entering the mass spectrometer for detection. mdpi.com This technique is excellent for assessing purity and identifying volatile impurities.

LC-MS with Electrospray Ionization (ESI) is the preferred method for the direct analysis of the non-volatile salt, this compound, in solution. ifremer.fr The compound is separated by liquid chromatography and then ionized via ESI, which is a soft ionization technique that typically keeps the protonated molecule ([M+H]⁺) intact. This allows for accurate molecular weight confirmation directly from the salt form. nih.gov

Table 5: Typical Analytical Conditions for MS Techniques

| Technique | Separation Principle | Ionization Method | Typical Use |

|---|---|---|---|

| GC-MS | Gas Chromatography (Volatility) | Electron Ionization (EI) | Purity analysis of the volatile free base; identification of byproducts. |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of a molecule in its crystalline form. nih.gov A single-crystal X-ray diffraction experiment on this compound would provide a complete and precise picture of its molecular architecture. This analysis would definitively confirm the cis relative stereochemistry of the two methyl groups on the four-membered azetidine ring. Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. The crystallographic data also reveals how the azetidinium cations and chloride anions are arranged in the crystal lattice, detailing crucial intermolecular interactions such as the N-H···Cl⁻ hydrogen bond. st-andrews.ac.ukacs.org

Table 6: Representative Crystallographic Data for a Small Organic Hydrochloride Salt

| Parameter | Example Data | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | ~6.0 | Unit cell dimension. |

| b (Å) | ~11.0 | Unit cell dimension. |

| c (Å) | ~15.0 | Unit cell dimension. |

| β (°) | ~98.0 | Unit cell angle. |

| Volume (ų) | ~900 | Volume of the unit cell. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule. These methods operate on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing a unique pattern of absorption bands that acts as a molecular "fingerprint."

For this compound, the FTIR spectrum provides definitive evidence for its key structural features. The protonation of the azetidine nitrogen by hydrochloric acid results in the formation of an azetidinium cation and a chloride anion. This is clearly identified by the appearance of characteristic absorption bands.

The most notable feature in the spectrum is a strong and very broad band typically appearing in the 2700-2250 cm⁻¹ region. libretexts.orgmsu.edu This is characteristic of the N-H⁺ stretching vibration of a secondary amine salt. libretexts.org The broadness of this band is due to hydrogen bonding and complex vibrational coupling.

Other significant absorptions include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups and the azetidine ring appear as strong, sharp bands in the 3000-2850 cm⁻¹ range. msu.edu Absorptions just below 3000 cm⁻¹ are indicative of sp³ hybridized carbon-hydrogen bonds. msu.edu

N-H⁺ Bending: The bending vibration for the secondary ammonium (B1175870) group (R₂NH₂⁺) typically appears in the 1620-1560 cm⁻¹ region.

C-H Bending: Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups are observed in the 1470-1350 cm⁻¹ range. vscht.cz

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the azetidinium ring is expected in the 1250-1020 cm⁻¹ region.

The collection of these specific absorption bands allows for the unambiguous confirmation of the compound's functional groups and the successful formation of the hydrochloride salt.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch | Secondary Amine Salt | 2700 - 2250 | Strong, Very Broad |

| C-H Stretch (Aliphatic) | CH₃, CH₂, CH | 3000 - 2850 | Strong to Medium |

| N-H⁺ Bend | Secondary Amine Salt | 1620 - 1560 | Medium to Weak |

| C-H Bend (Scissoring/Rocking) | CH₃, CH₂ | 1470 - 1350 | Medium |

| C-N Stretch | Azetidinium Ring | 1250 - 1020 | Medium |

Theoretical and Computational Chemistry Studies on Azetidine Ring Systems

Elucidation of Azetidine (B1206935) Ring Strain Theory

The reactivity and unique properties of azetidines are largely dictated by a significant ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This strain is comparable to that of other small rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and it arises from several contributing factors, including angle strain and torsional strain. researchgate.net The small size of the azetidine ring introduces the potential for decomposition pathways not typically observed in larger, less strained systems. acs.org

Angle strain, also known as Baeyer strain, occurs when the bond angles within a cyclic molecule deviate significantly from the ideal values required to achieve maximum bond strength. wikipedia.org For the sp³-hybridized carbon and nitrogen atoms that constitute the azetidine ring, the ideal bond angle is approximately 109.5°. youtube.comcutm.ac.in However, the geometric constraints of a four-membered ring force these angles to be much smaller. libretexts.org

Torsional strain, or Pitzer strain, arises from the repulsion between electron clouds of atoms or groups that are eclipsed, meaning they are aligned when viewed down a bond axis. ucla.eduyoutube.com In a planar conformation of the azetidine ring, the hydrogen atoms and any substituents on adjacent ring atoms would be in an eclipsed arrangement, leading to significant torsional strain. wikipedia.orgyoutube.com

To alleviate this strain, the azetidine ring is not perfectly planar but adopts a puckered or folded conformation. This puckering slightly reduces the torsional strain by moving the substituents on adjacent atoms out of perfect alignment, although it does not eliminate it entirely. This deviation from planarity introduces a degree of conformational strain, which is the energetic cost associated with adopting a conformation that is not at the global minimum for all torsional and steric interactions. The final geometry of the azetidine ring in a molecule like cis-2,3-Dimethylazetidine hydrochloride is a delicate balance between minimizing angle strain, which favors a planar structure, and minimizing torsional strain, which favors a puckered conformation.

The total ring strain energy of azetidine has been a subject of extensive computational study. These assessments typically use theoretical models such as isodesmic, homodesmotic, and hyperhomodesmotic reactions. These models are designed to cancel out errors in calculations by ensuring that the number and types of bonds are conserved between reactants and products, thereby isolating the strain energy of the cyclic system. researchgate.net

Computational studies using various levels of theory, including self-consistent field theory, perturbation theory, and density functional theory, have calculated the conventional strain energy for the parent azetidine molecule to be in the range of 23–27 kcal mol⁻¹. researchgate.net These values are in close agreement with experimentally derived estimates and are comparable to the strain energy of cyclobutane (approx. 26 kcal mol⁻¹). researchgate.net The presence of substituents, such as the two methyl groups in cis-2,3-Dimethylazetidine, can further influence the precise strain energy and conformational preferences of the ring system.

| Compound | Calculated Ring Strain (kcal/mol) | Reference |

|---|---|---|

| Azetidine | 23-27 | researchgate.net |

| Aziridine | 26.7 | researchgate.net |

| Cyclobutane | 26.4 | researchgate.net |

| Cyclopropane | 27.6 | researchgate.net |

| Pyrrolidine (B122466) | 5.8 | researchgate.net |

| Piperidine | 0 | researchgate.net |

Quantum Chemical Modeling and Simulations

Quantum chemical methods are fundamental to modern chemical research, providing detailed insights into the electronic structure and behavior of molecules. smu.edu These computational approaches are particularly valuable for studying strained systems like azetidines, where they can be used to predict geometries, energies, and electronic properties with high accuracy. mit.edustanford.edu

Density Functional Theory (DFT) has become a primary tool for investigating azetidine derivatives due to its favorable balance of computational cost and accuracy. researchgate.netekb.eg DFT methods are used to determine key properties such as optimal molecular geometries, harmonic vibrational frequencies, electronic energies, and strain energies. researchgate.net

Various functionals, including B3LYP, M06-2X, and wB97XD, have been successfully applied to the study of azetidine systems. researchgate.netnih.gov For example, DFT calculations have been employed to:

Optimize Geometries: Predict bond lengths, bond angles, and dihedral angles of the ground state of azetidine and its derivatives. researchgate.net

Calculate Strain Energy: Determine the ring strain by comparing the energy of the cyclic molecule to an appropriate acyclic reference compound through homodesmotic reactions. researchgate.net

Analyze Electronic Properties: Compute molecular electrostatic potential (MEP) surfaces, which identify regions of a molecule that are rich or poor in electrons, providing clues about its intermolecular interactions and reactive sites. researchgate.netnih.gov

Determine Thermodynamic Properties: Calculate heats of formation and other thermodynamic parameters for substituted azetidines. researchgate.net

| Application | Description | Example Functionals | Reference |

|---|---|---|---|

| Geometry Optimization | Calculation of the lowest energy structure, including bond lengths and angles. | B3LYP, M06-2X | researchgate.netnih.gov |

| Strain Energy Calculation | Use of isodesmic and homodesmotic reactions to quantify ring strain. | B3LYP, wB97XD, M06-2X | researchgate.net |

| Electronic Property Analysis | Computation of HOMO-LUMO energies and molecular electrostatic potential maps. | B3LYP | researchgate.net |

| Thermodynamic Calculations | Estimation of heats of formation and other thermodynamic data. | B3MP2 | researchgate.net |

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. libretexts.org In the context of azetidine, MO theory helps to rationalize its structure, stability, and reactivity by describing how the atomic orbitals of the constituent atoms combine to form a set of molecular orbitals that extend over the entire molecule. bluffton.edu

Key applications of MO theory to azetidine systems include the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The energy and location of the HOMO are related to the molecule's ability to donate electrons. In azetidine, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, making this site a primary center for nucleophilic and basic reactivity.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO in azetidine is an antibonding orbital (σ*), and its low energy, a consequence of the ring strain, contributes to the susceptibility of the ring's C-N and C-C bonds to cleavage by nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter derived from MO calculations. It serves as an indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For azetidine, the strained ring system leads to a relatively small energy gap, consistent with its characteristically high reactivity compared to unstrained amines like pyrrolidine or piperidine. researchgate.net

In Silico Mechanistic Pathway Predictions and Transition State Analysis

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanistic pathways of reactions involving strained ring systems like azetidines. These in silico studies provide deep insights into reaction mechanisms, regioselectivity, and the energetics of transition states, which are often difficult to determine experimentally. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to substituted azetidines offer a clear framework for understanding its probable reactivity.

Theoretical investigations have been instrumental in predicting the outcomes of reactions such as the nucleophilic ring-opening of azetidinium ions. nih.govresearchgate.net By modeling the reaction pathways, researchers can calculate the activation energies for different potential routes, thereby predicting the regioselectivity of the nucleophilic attack. These studies help in understanding how factors like the substitution pattern on the azetidine ring influence the reaction's outcome.

A significant area of computational study has been the prediction of transition state energies to determine the favorability of different cyclization reactions. For instance, in the formation of azetidine rings from precursors like epoxy amines, DFT calculations have been employed to compare the energy barriers for the formation of the four-membered azetidine ring versus a five-membered pyrrolidine ring. frontiersin.org These theoretical calculations have shown that in certain catalyzed reactions, the transition state leading to the azetidine product can be significantly lower in energy than that leading to the pyrrolidine, which is consistent with experimental observations. frontiersin.org

The following table illustrates the type of comparative energy data that can be generated from such computational studies, highlighting the calculated energy differences between competing transition states in a catalyzed intramolecular aminolysis of a cis-epoxy amine.

| Competing Ring System | Relative Transition State Energy (Calculated) | Predicted Outcome |

|---|---|---|

| Azetidine | Lower Energy | Favored Product |

| Pyrrolidine | Higher Energy | Disfavored Product |

Note: This table is a generalized representation based on findings from computational studies on substituted azetidine formation and does not represent specific values for this compound.

Furthermore, DFT calculations are utilized to understand the electronic properties that govern the reactivity of azetidines. For instance, in the context of cationic ring-opening polymerization, calculations of electrophilicity indices have been used to rationalize the reactivity of different N-substituted azetidines. utwente.nl Such computational models provide a quantitative basis for comparing the reactivity of various azetidine derivatives.

Mechanistic Investigations of Azetidine Ring Transformations and Reactivity

Reaction Mechanisms Governing Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring can be accomplished through a variety of synthetic strategies, each governed by distinct reaction mechanisms. The stereochemical outcome of these reactions is paramount, particularly for producing specific diastereomers like the cis-2,3-disubstituted pattern.

Intramolecular Cyclization: A primary and widely utilized method for azetidine synthesis is the intramolecular cyclization of γ-amino compounds bearing a suitable leaving group. This transformation typically proceeds via an intramolecular SN2 mechanism, where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. The stereochemistry of the starting material can directly influence the stereochemistry of the resulting azetidine.

A notable variant is the Lewis acid-catalyzed intramolecular aminolysis of epoxides. For instance, the treatment of cis-3,4-epoxy amines with a catalyst like lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) can induce a regioselective C3-aminolysis, leading to the formation of substituted 3-hydroxyazetidines. frontiersin.orgnih.gov Computational studies suggest that the coordination of the lanthanum catalyst to the substrate directs the nucleophilic attack to favor the 4-exo-tet cyclization required for azetidine formation over the alternative 5-endo-tet pathway. frontiersin.org

More advanced methods include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The mechanism involves the generation of a high-valent palladium(IV) species which undergoes reductive elimination to form the C–N bond, thereby closing the azetidine ring. rsc.org

[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. researchgate.net Mechanistically, this reaction can be initiated by the photoexcitation of the alkene to its triplet state using a photosensitizer under visible light. nih.gov This excited alkene then adds to the ground-state imine (such as an oxime) in a stepwise fashion through a diradical intermediate, which subsequently collapses to form the four-membered ring. nih.gov This visible-light-mediated approach avoids the direct excitation of the imine, which often leads to unproductive side reactions like E/Z isomerization. nih.gov

Ring Expansion and Strain-Release Reactions: Azetidines can also be synthesized through the rearrangement of smaller ring systems. The ring expansion of activated aziridines with carbenoids represents one such pathway. researchgate.net A mechanistically distinct and modern approach involves the strain-release homologation of highly strained azabicyclo[1.1.0]butanes. organic-chemistry.org In this process, the central, highly strained C-N bond is cleaved upon reaction with organometallic reagents, driving the formation of a functionalized azetidine ring. organic-chemistry.org

| Mechanism | Key Precursors | Key Intermediates | Stereocontrol Potential |

|---|---|---|---|

| Intramolecular SN2 Cyclization | γ-Amino halides/sulfonates | Pentavalent transition state | High (substrate-controlled) |

| La(OTf)₃-Catalyzed Aminolysis | cis-3,4-Epoxy amines | Lewis acid-epoxide complex | High regioselectivity and stereospecificity frontiersin.org |

| Aza Paternò-Büchi Reaction | Imines and Alkenes | Excited triplet state, Diradical | Diastereoselectivity depends on substituents and approach of intermediates nih.gov |

| Aziridine (B145994) Ring Expansion | Aziridines, Carbenoids | Aziridinium ylide | Variable, can be stereospecific |

| Strain-Release Homologation | Azabicyclo[1.1.0]butanes, Boronic esters | Boronate complex | Can provide excellent stereocontrol (e.g., for cis-products) acs.org |

Pathways of Ring Opening and Rearrangement Reactions

The considerable ring strain inherent in azetidines (approximately 26 kcal/mol) provides a thermodynamic driving force for ring-opening and rearrangement reactions. rsc.org These transformations are often triggered by activation of the ring nitrogen, either through protonation, acylation, or conversion to a quaternary azetidinium salt.

Nucleophilic Ring Opening: Unactivated azetidines are relatively stable; however, upon conversion to azetidinium salts, they become highly susceptible to nucleophilic attack. magtech.com.cn The reaction proceeds via an SN2 mechanism, and the regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic factors. magtech.com.cnnih.gov

Steric Control: In the absence of overriding electronic effects, nucleophiles preferentially attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn

Electronic Control: When a substituent at the C2 or C4 position can stabilize a developing positive charge in the transition state (e.g., an aryl or vinyl group), nucleophilic attack occurs at that more substituted carbon. This is because the transition state possesses significant carbocationic character. magtech.com.cn

Acid-Mediated Ring Opening and Decomposition: In acidic media, the azetidine nitrogen is protonated, activating the ring for nucleophilic attack. nih.gov A well-documented pathway involves the intramolecular ring-opening of N-substituted azetidines that possess a pendant nucleophilic group. For example, certain N-arylazetidines with an adjacent amide side chain undergo acid-catalyzed decomposition. The proposed mechanism begins with the protonation of the azetidine nitrogen, followed by an intramolecular attack from the amide oxygen onto a ring carbon. nih.gov This leads to the formation of a five-membered lactone intermediate, which can subsequently rearrange to a more stable six-membered lactam. nih.gov

Rearrangement Reactions: Beyond simple ring-opening, azetidines can undergo more complex rearrangements. The Stevens rearrangement is one such pathway available to azetidinium salts. magtech.com.cn Furthermore, specific substitution patterns can facilitate unique rearrangements. For instance, a gold-catalyzed synthesis designed to produce a furan-containing azetidin-3-one (B1332698) was observed to yield a conjugated imine instead. nih.gov This outcome was rationalized by a ring-opening of the initially formed azetidine intermediate, a process facilitated by the electron-rich furan (B31954) ring, followed by electronic reorganization. nih.gov

| Pathway | Conditions / Reagents | Mechanistic Features | Governing Factors |

|---|---|---|---|

| Nucleophilic Ring Opening | Activation (e.g., MeOTf) followed by nucleophile (e.g., N₃⁻, R₂NH) | SN2 attack on azetidinium ion | Regioselectivity controlled by steric hindrance and electronic stabilization magtech.com.cn |

| Acid-Catalyzed Decomposition | Acidic pH | Nitrogen protonation followed by intramolecular nucleophilic attack | Proximity and nucleophilicity of internal groups nih.gov |

| Facilitated Rearrangement | Lewis acids (e.g., Gold catalyst), specific substrates | Ring-opening driven by electron-donating substituents, followed by reorganization | Substituent effects (e.g., electron-rich heterocycles) nih.gov |

Studies on Isomerization Processes within Azetidine Frameworks (e.g., thermal, base-induced)

Isomerization processes, particularly the interconversion between cis and trans diastereomers, are fundamental transformations within azetidine frameworks. These processes can be induced by thermal energy or by chemical reagents such as bases.

Thermal Isomerization: The thermal isomerization of substituted azetidines, such as the conversion of a cis-2,3-disubstituted isomer to the corresponding trans isomer, is mechanistically plausible. Although detailed studies on simple alkyl-substituted azetidines are scarce, related systems provide insight. For example, cis-1,3,4-trisubstituted 2-azetidinones (β-lactams) have been shown to isomerize to their more thermodynamically stable trans counterparts upon heating. acs.org This process is thought to occur via a retro-Mannich type ring-opening to an imine and a ketene (B1206846) intermediate, which can then re-close to form the more stable diastereomer. For a simple azetidine, a plausible mechanism for thermal cis-trans isomerization could involve the homolytic cleavage of a C-C bond to form a diradical intermediate. Rotation around the remaining C-C single bond, followed by ring closure, would lead to the formation of the thermodynamic product, which is typically the less sterically hindered trans isomer.

Base-Induced Isomerization: Base-induced isomerization offers another pathway for epimerization. The mechanism is dependent on the presence of an acidic proton on a carbon atom within the azetidine ring. For a cis-2,3-dimethylazetidine, this process is not facile without an activating group (e.g., carbonyl, sulfonyl) on either the ring carbon or nitrogen, which would increase the acidity of an adjacent C-H bond. If such an activating group were present, a strong base could deprotonate the α-carbon to form a planar or rapidly inverting carbanion. Subsequent protonation of this intermediate could then occur from either face, leading to a mixture of diastereomers and eventual equilibration to the thermodynamically favored isomer. General base catalysis is a known mechanism for the cis-trans isomerization of other chemical systems, where the base facilitates a prototropic rearrangement that allows for isomerization. nih.gov

| Process | Proposed Mechanism | Key Intermediate | Thermodynamic Outcome |

|---|---|---|---|

| Thermal Isomerization | Reversible C-C bond cleavage and re-formation | Diradical species | Favors the most sterically stable isomer (typically trans) |

| Base-Induced Isomerization | Deprotonation-reprotonation at an activated carbon center | Carbanion (Aza-enolate) | Favors the most sterically stable isomer (typically trans) |

Applications in Advanced Organic Synthesis and Catalysis

cis-2,3-Dimethylazetidine Hydrochloride and its Derivatives as Chiral Building Blocks

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. nih.gov The stereochemically defined centers in cis-2,3-dimethylazetidine make it a valuable synthon for introducing chirality into larger molecules. The development of synthetic methods utilizing chiral metal catalysts has facilitated the production of complex chiral drug candidates from such building blocks. researchgate.net

While specific applications of this compound are not widely documented, its structure is analogous to other chiral azetidines and small-ring heterocycles that are used extensively. For example, derivatives like (R)-2-Methylazetidine hydrochloride are commercially available and used as precursors in synthetic chemistry. lab-chemicals.com The general strategy involves using these pre-existing chiral scaffolds to construct more complex molecules, thereby avoiding the need for challenging asymmetric syntheses or resolutions at later stages. The cis-dimethyl substitution pattern provides a rigid conformational element that can be exploited to control the stereochemical outcome of subsequent reactions.

The synthesis of such chiral building blocks often relies on asymmetric hydrogenation, epoxidation, or other catalytic methods to establish the desired stereocenters from achiral starting materials. nih.gov Once obtained, these building blocks can be incorporated into target molecules, where the azetidine (B1206935) ring can serve as a bioisostere for other functional groups or as a rigid scaffold to orient pharmacophoric elements.

Integration of Azetidine Moieties in Ligand Design for Catalytic Applications

The unique steric and electronic properties of the azetidine ring make it an attractive component in the design of chiral ligands for asymmetric catalysis. The development of novel chiral ligands is crucial for creating catalysts that can effectively induce asymmetry in chemical reactions. nih.gov

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, with C2-symmetric and non-symmetrical modular ligands being prominent classes. nih.govresearchgate.net Chiral azetidine derivatives can be incorporated into these ligand frameworks to create a specific chiral environment around a metal center. This chiral pocket influences the binding of substrates and directs the stereochemical course of the reaction, leading to the preferential formation of one enantiomer.

While ligands specifically derived from cis-2,3-dimethylazetidine are not prevalent in the literature, the principle can be illustrated by the broader class of azetidine-containing ligands. These ligands have been successfully employed in a range of metal-catalyzed reactions. The fixed cis relationship of the two methyl groups in the cis-2,3-dimethylazetidine scaffold would offer a well-defined and rigid stereochemical environment, which is a desirable feature for an effective chiral ligand. The nitrogen atom of the azetidine can act as a coordinating atom, and functional groups can be appended to it or the ring carbons to create bidentate or polydentate ligands for various transition metals.

The coordination chemistry of azetidine derivatives is a relatively underexplored field but holds significant potential. researchmap.jp Functionalized azetidines have been shown to form stable complexes with transition metals like copper(II) and zinc(II). In these complexes, the azetidine nitrogen acts as a donor atom, often as part of a larger tridentate or quadridentate ligand structure. researchmap.jp

Design of Conformationally Constrained Analogues for Structure-Activity Relationship (SAR) Studies

Incorporating rigid structural motifs into bioactive molecules is a powerful strategy for probing their interactions with biological targets. The constrained conformation of these analogues helps to define the optimal binding geometry, which is invaluable for structure-activity relationship (SAR) studies and drug design. mdpi.com

A compelling example of this approach is the use of isomeric 2,4-dimethylazetidines as rigid analogues of the N,N-diethyl groups in the potent hallucinogen N,N-diethyllysergamide (LSD). nih.gov By preparing lysergamides from cis-, (R,R)-(-)-, and (S,S)-(+)-2,4-dimethylazetidine, researchers were able to map the preferred binding conformation of the diethylamide moiety at the serotonin (B10506) 5-HT2A receptor. nih.gov

Pharmacological evaluation revealed that the lysergamide (B1675752) derived from (S,S)-(+)-2,4-dimethylazetidine displayed the highest potency and affinity, even slightly exceeding that of LSD itself. nih.gov This finding indicated that the N,N-diethyl groups of LSD adopt a specific orientation when binding to the receptor. The cis-2,4-dimethylazetidine derivative was found to be less potent, highlighting the sensitivity of the receptor to the precise spatial arrangement of these groups. nih.gov This study demonstrates the utility of substituted azetidines as conformational locks to explore and optimize ligand-receptor interactions. A similar application could be envisaged for cis-2,3-dimethylazetidine to constrain other N,N-dialkyl motifs in bioactive compounds.

Table 1: Pharmacological Data of Dimethylazetidine Lysergamide Analogues This table is based on data for 2,4-dimethylazetidine (B2808748) analogues as a representative example of this application.

| Compound | 5-HT2A Receptor Affinity (Ki, nM) | Behavioral Potency (ED50, mg/kg) |

|---|---|---|

| LSD | 2.9 | 0.057 |

| (S,S)-2,4-Dimethylazetidide | 2.2 | 0.045 |

| (R,R)-2,4-Dimethylazetidide | 53.6 | 0.85 |

| cis-2,4-Dimethylazetidide | 24.3 | 0.43 |

Strategic Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The inherent ring strain of the four-membered azetidine ring makes it a useful intermediate for the synthesis of more complex heterocyclic systems. The ring can undergo selective cleavage and rearrangement reactions, allowing for its expansion into larger, more elaborate scaffolds. This strategy provides access to diverse molecular architectures that are of interest in medicinal chemistry and materials science. nih.govokstate.edu

While specific examples starting from cis-2,3-dimethylazetidine are scarce, the general principles of azetidine chemistry can be applied. For instance, azetidines can be precursors to other nitrogen-containing heterocycles like piperidines or larger rings through ring-expansion methodologies. The substituents on the azetidine ring can direct the regioselectivity of these transformations. The development of modern synthetic methods, including multicomponent reactions and transition-metal-catalyzed processes, has expanded the toolkit for converting simple heterocyclic building blocks into complex molecular targets. nih.govbeilstein-journals.org The cis-2,3-dimethylazetidine scaffold, with its defined stereochemistry, could serve as a starting point for the stereocontrolled synthesis of larger, highly substituted heterocyclic compounds.

Emerging Research Frontiers and Future Directions in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted azetidines, particularly those with defined stereochemistry like cis-2,3-dimethylazetidine, has historically been challenging. nih.gov Recent research has prioritized the development of efficient, stereoselective, and environmentally sustainable synthetic strategies.

A significant advancement is the direct catalytic enantioselective difunctionalization of azetines, which provides convenient access to chiral 2,3-disubstituted azetidines. acs.org One such method employs a copper/bisphosphine catalyst to install both a boryl and an allyl group across the double bond of an azetine. acs.orgnih.gov This reaction proceeds with high diastereoselectivity to produce cis-2,3-disubstituted azetidines. nih.govacs.org The versatility of the boryl and allyl functionalities allows for further straightforward transformations into other useful chiral azetidines. nih.gov

Another innovative and sustainable approach involves the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method provides a novel route to azetidines with an adjacent hydroxyl group, which can serve as a handle for further functionalization. frontiersin.org Traditional methods for forming the azetidine (B1206935) ring often rely on intramolecular SN2 reactions with leaving groups like halogens or mesylates, but the aminolysis of epoxides offers a valuable alternative. frontiersin.org

Furthermore, the principles of green chemistry are being increasingly integrated into azetidine synthesis. researchgate.net This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES), and the development of continuous-flow processes. acs.orgrsc.org Flow chemistry, in particular, offers enhanced control over reaction parameters, leading to faster reaction times and higher yields in the synthesis of azetidinium salts, which are closely related to hydrochloride salts like cis-2,3-dimethylazetidine hydrochloride. acs.orgnih.gov These flow methods can reduce the activation energy of reactions compared to batch processes, highlighting the role of technology in making synthetic protocols more efficient and sustainable. nih.gov

| Method | Key Features | Advantages | Relevant Precursors | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Boryl Allylation | Enantioselective difunctionalization of azetines. | High stereoselectivity for cis-products; versatile functional handles (boryl, allyl). | Azetines, Allyl phosphates | acs.orgnih.gov |

| La(OTf)₃-Catalyzed Aminolysis | Regioselective intramolecular ring-opening of epoxides. | Sustainable catalyst; provides hydroxylated azetidines for further modification. | cis-3,4-Epoxy amines | frontiersin.org |

| Continuous-Flow Synthesis | Domino reaction involving nucleophilic addition and intramolecular cyclization. | Rapid, efficient, scalable; improved reaction kinetics and safety. | Secondary amines, Epichlorohydrin | acs.orgnih.gov |

Computational Design and Prediction of New Azetidine Architectures

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the rational design of complex molecules and the prediction of their properties and reactivity. nih.gov In the context of azetidine chemistry, in silico methods are being used to guide the development of new synthetic routes and to design novel azetidine-based scaffolds for applications in drug discovery. enamine.netpeerscientist.com

Density Functional Theory (DFT) calculations are frequently employed to study the structures and energies of transition states and intermediates in reactions involving azetidines. nih.gov For instance, DFT studies have been used to rationalize the configurational instability and stereoconvergence observed in the α-lithiation of N-alkyl-2-oxazolinylazetidines. nih.gov Such computational insights are crucial for understanding and controlling the stereochemical outcome of reactions, which is paramount for the synthesis of specific diastereomers like cis-2,3-dimethylazetidine.

Computational tools are also vital in fragment-based drug design, where the rigid azetidine scaffold can be used to limit the conformational flexibility of a molecule, potentially increasing its binding affinity to a biological target. enamine.net By calculating key physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA), researchers can design libraries of azetidine derivatives that are "pre-optimized" for specific applications, such as targeting the central nervous system (CNS). nih.gov This predictive power allows chemists to prioritize synthetic targets and avoid costly and time-consuming trial-and-error experimentation. peerscientist.com

| Computational Method | Application Area | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Rationalizes reaction outcomes, predicts stereoselectivity, elucidates transition state geometries. | nih.gov |

| Molecular Docking | Drug Discovery | Predicts binding affinity and orientation of azetidine derivatives to biological targets. | peerscientist.com |

| ADMET Prediction | Pharmacokinetics | Calculates absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. | nih.govpeerscientist.com |

Expanding the Scope of Azetidine-Based Catalysis and Methodology

Chiral azetidines are emerging as powerful tools in asymmetric catalysis, where they can serve as ligands for transition metals or as organocatalysts themselves. nih.govnih.gov The conformational rigidity of the azetidine ring can create a well-defined chiral pocket around a metal center, leading to high levels of enantioselectivity in catalytic reactions. rsc.orgnih.gov

Recent studies have demonstrated the utility of single-enantiomer, 2,4-cis-disubstituted azetidines as N,N'-ligands in the asymmetric copper-catalyzed Henry reaction, achieving excellent enantiomeric excess (>99% e.e.) for the products. nih.gov While this research focused on the 2,4-substitution pattern, the principles can be extended to other substitution patterns. A chiral ligand based on the cis-2,3-dimethylazetidine scaffold could offer a unique C₂-symmetric or C₁-symmetric platform for various metal-catalyzed transformations, a concept that has been successfully applied with other ligand families. nih.gov The development of azetidine-derived binuclear zinc catalysts for asymmetric Michael additions further underscores the potential of this scaffold in creating highly effective catalysts. rsc.org

In addition to their role as ligands, azetidines are valuable precursors in synthetic methodologies. Azetidinium salts, for example, are versatile intermediates that can undergo ring-opening reactions with a wide range of nucleophiles or participate in ring-expansion reactions to generate larger heterocycles like pyrrolidines. nih.gov The strain-driven reactivity of these salts makes them powerful building blocks in organic synthesis. scispace.com Similarly, organocatalytic approaches are being developed for the enantioselective synthesis of polysubstituted azetidines, often involving a key Mannich reaction followed by intramolecular cyclization. core.ac.uk

| Application | Azetidine Role | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Asymmetric Henry Reaction | Chiral N,N'-Ligand for Copper(II) | Aldehyde + Nitromethane → Chiral Nitroalkanol | High enantioselectivity (>99% e.e.) achieved with cis-disubstituted azetidine ligands. | nih.gov |

| Asymmetric Michael Addition | Scaffold for Binuclear Zinc Catalyst | Enone + Phosphite → Chiral Phosphonate | Rigid scaffold enhances control of the catalytic pocket. | rsc.org |

| Ring-Opening/Expansion | Azetidinium Salt Intermediate | Alkylation with Nucleophiles / Rearrangement | Strain-driven reactivity allows access to highly functionalized acyclic amines and larger rings. | nih.gov |

| Enantioselective Synthesis | Target Molecule via Organocatalysis | Three-component Mannich Reaction | Provides access to optically active 1,2,3-trisubstituted azetidines. | core.ac.uk |

Q & A

What are the recommended synthetic pathways for cis-2,3-Dimethylazetidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Basic

Synthesis of azetidine derivatives typically involves ring-closing strategies or nucleophilic substitution. For this compound, a plausible route is the cyclization of a suitably substituted precursor (e.g., 1,2-diamine derivatives) under acidic conditions. Optimization may include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to facilitate ring closure.

- Solvent systems : Polar aprotic solvents like acetonitrile or DMF to enhance reactivity.

- Temperature control : Gradual heating (60–80°C) to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Reference methodologies for structurally related compounds (e.g., pyrrolidine analogs) suggest yield improvements via stepwise monitoring using TLC or inline IR spectroscopy .

How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Basic

Analytical workflow :

- HPLC : Utilize a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0), flow rate 1.0 mL/min, UV detection at 240 nm. Compare retention times against pharmacopeial standards (e.g., Cetirizine HCl methods) .

- NMR : Confirm cis-configuration via coupling constants (e.g., for adjacent protons) and NOE experiments.

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and isotopic chlorine patterns.

- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

What experimental strategies can be employed to investigate the interaction of this compound with monoamine transporters such as VMAT2?

Advanced

Methodology :

- Radioligand binding assays : Use [³H]dihydrotetrabenazine to assess VMAT2 affinity. Incubate synaptosomal preparations with varying compound concentrations (1 nM–10 µM) and measure displacement curves. Calculate IC₅₀ and Ki values .

- Dopamine uptake inhibition : Employ striatal synaptosomes preloaded with [³H]dopamine. Quantify uptake inhibition under kinetic (e.g., 10-minute incubation) and equilibrium conditions.

- Selectivity profiling : Test against related transporters (DAT, SERT) to rule off-target effects. Reference studies on pyrrolidine analogs (e.g., UKCP-110) show VMAT2 selectivity via comparative assays .

How can in vivo models be designed to assess the efficacy of this compound in modulating neurotransmitter release without inducing off-target effects?

Advanced

In vivo design considerations :

- Animal models : Male Sprague-Dawley rats (250–300 g) with jugular vein cannulation for drug administration and microdialysis probes in the nucleus accumbens for dopamine measurement .

- Dose escalation : Start with 0.1–10 mg/kg (i.p. or i.v.) to establish dose-response curves.

- Behavioral controls : Include saline-treated cohorts and measure locomotor activity (open-field test) to differentiate specific neurotransmitter effects from general stimulation.

- Off-target assessment : Co-administer receptor antagonists (e.g., haloperidol for D₂ receptors) to isolate VMAT2-mediated effects .

What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

Basic

Stability protocols :

- Storage : Keep in sealed, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation.

- Solubility : Prepare fresh solutions in deionized water or PBS (pH 7.4); avoid prolonged exposure to >40°C.

- Shelf life : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Safety data sheets for similar hydrochlorides recommend ≤24-month expiry under optimal conditions .

How can contradictory findings regarding the inhibitory effects of this compound on dopamine uptake be reconciled through comparative binding assays and kinetic studies?

Advanced

Resolution strategies :

- Kinetic analysis : Compare and values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Tissue specificity : Test compound effects across brain regions (e.g., striatum vs. prefrontal cortex) to identify regional variability in transporter expression.

- Species differences : Repeat assays in human-derived cell lines (e.g., SH-SY5Y) to validate rodent data.

- Data normalization : Use internal controls (e.g., nomifensine for DAT) to standardize assay conditions. Reference studies on UKCP-110 highlight the importance of assay standardization in resolving discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.